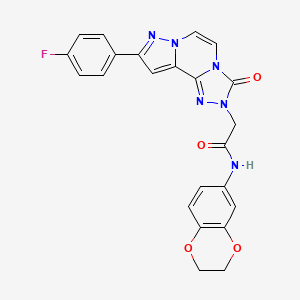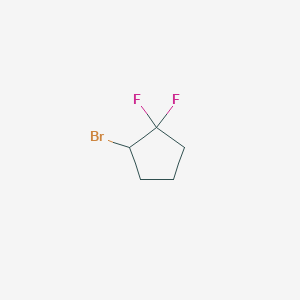
2-Bromo-1,1-difluorocyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,1-difluorocyclopentane is a halogenated cyclopentane derivative, which is a part of a class of compounds that are of interest due to their potential applications in various chemical syntheses and material sciences. The presence of bromine and fluorine atoms in the molecule suggests that it may be reactive and could be used as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of halogenated cyclopentanes can be complex due to the reactivity of the halogen atoms. For example, the paper titled "The molecular structure and pseudorotational motion of 1,1-difluorosilacyclopetane as determined by gas-phase electron diffraction" discusses the structure of a related molecule, 1,1-difluorosilacyclopentane, which could provide insights into the synthesis of 2-Bromo-1,1-difluorocyclopentane. Although not directly related to the synthesis of the compound , the methodologies used in the synthesis of similar compounds can be informative.
Molecular Structure Analysis
The molecular structure of halogenated cyclopentanes is crucial for understanding their reactivity and physical properties. The paper "The Crystal Structure of 2-Anilino-3-bromo-tetrahydro-exo-dicyclopentadiene" provides details on the crystal structure of a related brominated cyclopentane. The structural information from such studies can be extrapolated to predict the molecular geometry and electronic distribution in 2-Bromo-1,1-difluorocyclopentane.
Chemical Reactions Analysis
The reactivity of 2-Bromo-1,1-difluorocyclopentane can be inferred from studies on similar compounds. For instance, the paper "Photoexcitation of 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) to repulsive surface nσ*(C–Br) at 234 nm: Dynamics of C–Br and C–Cl bond rupture" examines the photodissociation dynamics of a related bromo-fluoro compound, which could provide insights into the types of chemical reactions that 2-Bromo-1,1-difluorocyclopentane might undergo under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-1,1-difluorocyclopentane can be deduced from the properties of related compounds. For example, "Low-temperature heat capacity of 1-bromoperfluorooctane" provides data on the heat capacities and phase transitions of a brominated perfluorocarbon, which could be relevant when considering the stability and reactivity of 2-Bromo-1,1-difluorocyclopentane under various temperature conditions.
Applications De Recherche Scientifique
Catalytic Cyclizations
2-Bromo-1,1-difluorocyclopentane is utilized in catalytic cyclization processes. Rhodium and palladium catalysts are used for cyclizing 2-bromo-l,6-dienes to produce a mixture of cyclopentane and cyclohexene derivatives. This research demonstrated selectivity for the 5-membered ring product with Wilkinson's catalyst, while palladium catalysts showed less selectivity. The addition of tetraethylammonium salts improved the selectivity and yield in palladium-catalyzed reactions, especially for 5-membered rings (Grigg, Stevenson, & Worakun, 1988).
Radical Mediated Reactions
This compound also plays a role in radical-mediated reactions. A study presented a bromine-radical mediated three-component reaction involving allenes, electron-deficient alkenes, and allyl bromides, leading to the synthesis of 2-bromo-1,7-dienes. This method extends to reactions using alkylidenecyclopropane, producing 2-bromo-1,8-diene and alkylidenecyclopentane (Kippo & Ryu, 2014).
Cycloaddition Reactions
2-Bromo-1,1-difluorocyclopentane is involved in cycloaddition reactions. One study focused on the generation and [4+3] cycloaddition of oxallyl intermediates from 2-bromo-3-pentanone, a related compound, leading to the formation of various cycloadducts. This research provides insights into the reactivity and potential applications in synthesizing complex molecular structures (Föhlisch, Gehrlach, & Geywitz, 1987).
Solvation and Heterolysis
The compound also contributes to understanding the role of nucleophilic solvation and the mechanism of covalent bond heterolysis. Research in this area examined the effects of solvents on the heterolyses rates of various substrates, including 2-bromo-1,1-difluorocyclopentane. This work is crucial for understanding solvent effects in organic reactions (Dvorko, Ponomareva, & Ponomarev, 2004).
Material Science Applications
In material science, a study on the guest-induced amorphous-to-crystalline transformation demonstrated the use of a solid supramolecular adsorption material, which can separate haloalkane isomers, including those related to 2-bromo-1,1-difluorocyclopentane. This research offers insights into the separation techniques for complex mixtures in industrial applications (Wu et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-1,1-difluorocyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF2/c6-4-2-1-3-5(4,7)8/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWCFLWXTCDJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2303705-25-9 |
Source


|
| Record name | 2-bromo-1,1-difluorocyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

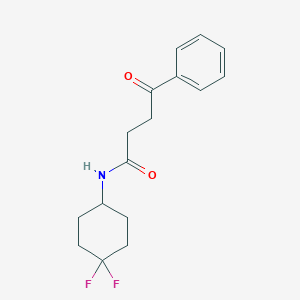

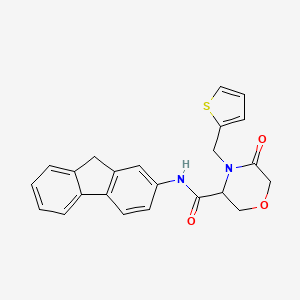
![N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507093.png)
![2-((3-(4-(m-tolyl)piperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2507097.png)
![Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate](/img/structure/B2507098.png)
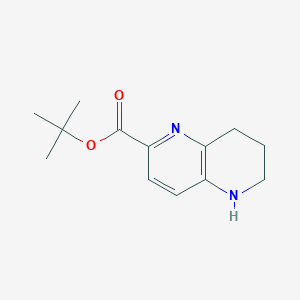
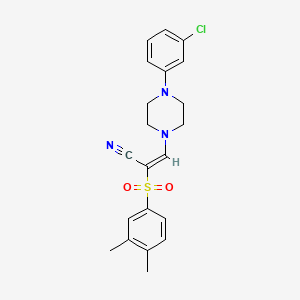
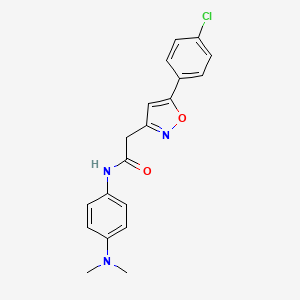
![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2507103.png)
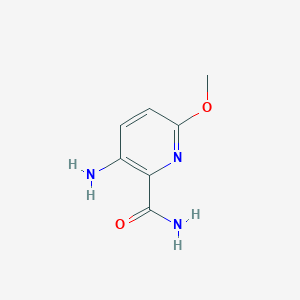
![Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2507108.png)
![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2507109.png)
